molecular formula C26H50S6 B1626277 Bis(dodecylsulfanylthiocarbonyl) disulfide CAS No. 870532-86-8

Bis(dodecylsulfanylthiocarbonyl) disulfide

Cat. No.: B1626277
CAS No.: 870532-86-8
M. Wt: 555.1 g/mol
InChI Key: UUNRYKCXJSDLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(dodecylsulfanylthiocarbonyl) disulfide typically involves the reaction of dodecanethiol with carbon disulfide in the presence of a base, followed by oxidation . The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include dichloromethane or ethanol.

    Oxidizing Agent: Hydrogen peroxide or iodine can be used for the oxidation step.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions: Bis(dodecylsulfanylthiocarbonyl) disulfide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Can be reduced back to dodecanethiol.

    Substitution: Can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, and other organic solvents.

Major Products:

Scientific Research Applications

Bis(dodecylsulfanylthiocarbonyl) disulfide is widely used in scientific research, particularly in the field of polymer chemistry. Its applications include:

Mechanism of Action

The mechanism of action of bis(dodecylsulfanylthiocarbonyl) disulfide in RAFT polymerization involves the reversible addition and fragmentation of the thiocarbonylthio group. This process allows for the control of polymer chain growth and results in polymers with narrow molecular weight distributions . The molecular targets and pathways involved include:

Comparison with Similar Compounds

Bis(dodecylsulfanylthiocarbonyl) disulfide can be compared with other RAFT agents such as:

  • Bis(thiobenzoyl) disulfide
  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid

Uniqueness:

Properties

IUPAC Name

dodecylsulfanyl-(dodecylsulfanylcarbothioyldisulfanyl)methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50S6/c1-3-5-7-9-11-13-15-17-19-21-23-29-25(27)31-32-26(28)30-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNRYKCXJSDLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=S)SSC(=S)SCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470687
Record name Bis(dodecylsulfanylthiocarbonyl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870532-86-8
Record name Bis(dodecylsulfanylthiocarbonyl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(dodecylsulfanylthiocarbonyl) disulfide
Reactant of Route 2
Reactant of Route 2
Bis(dodecylsulfanylthiocarbonyl) disulfide
Reactant of Route 3
Reactant of Route 3
Bis(dodecylsulfanylthiocarbonyl) disulfide
Reactant of Route 4
Reactant of Route 4
Bis(dodecylsulfanylthiocarbonyl) disulfide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Bis(dodecylsulfanylthiocarbonyl) disulfide
Reactant of Route 6
Reactant of Route 6
Bis(dodecylsulfanylthiocarbonyl) disulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.